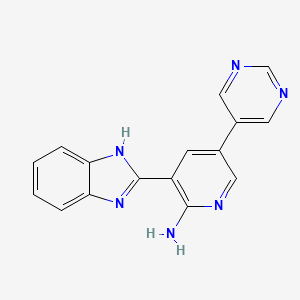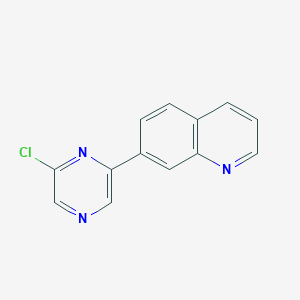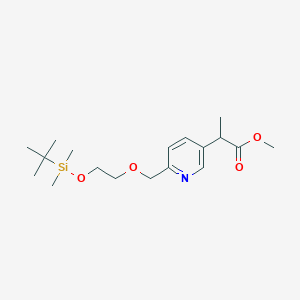![molecular formula C14H19BrO2S B13879617 1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene is an organic compound that features a cyclobutyl ring, a bromopropyl group, and a sulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions using 3-bromopropyl halides.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides.
Final Coupling with Benzene: The final step involves coupling the cyclobutyl, bromopropyl, and sulfonyl groups with a benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromopropyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can engage in electrophilic interactions. These interactions can affect various molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the cyclobutyl and sulfonyl groups.
Cyclobutylsulfonylbenzene: Lacks the bromopropyl group.
3-Methylbenzenesulfonyl chloride: Lacks the cyclobutyl and bromopropyl groups.
Uniqueness
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene is unique due to the combination of its cyclobutyl, bromopropyl, and sulfonyl groups attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H19BrO2S |
|---|---|
Peso molecular |
331.27 g/mol |
Nombre IUPAC |
1-[1-(3-bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene |
InChI |
InChI=1S/C14H19BrO2S/c1-12-5-2-6-13(11-12)18(16,17)14(7-3-8-14)9-4-10-15/h2,5-6,11H,3-4,7-10H2,1H3 |
Clave InChI |
JMLLYWZLEMSCDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)C2(CCC2)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)






![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)




